molecular formula C9H13BrN2O3 B2711712 Tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate CAS No. 2287334-02-3

Tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate

Cat. No.: B2711712
CAS No.: 2287334-02-3
M. Wt: 277.118
InChI Key: YEPXDCVSOBSENO-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate is a high-purity chemical building block designed for research applications. This compound features a brominated 1,2-oxazole (isoxazole) core protected by a tert-butoxycarbonyl (Boc) group, making it a versatile intermediate in medicinal chemistry and drug discovery. Heterocyclic compounds like this isoxazole derivative are of profound research significance; over 85% of all FDA-approved small-molecule drugs contain heterocyclic scaffolds, which are crucial for their ability to engage in diverse intermolecular interactions with biological targets . The bromine atom at the 3-position of the isoxazole ring provides a reactive handle for further functionalization via metal-catalyzed cross-couplings, while the Boc-carbamate protects the amine and can be readily deprotected under mild acidic conditions. This reagent is particularly valuable for constructing novel compounds in oncology research, given the established role of heterocycles in numerous anticancer agents that target specific genes, enzymes, and receptors . Furthermore, structurally related isoxazoline derivatives have documented utility in the development of agrochemicals, highlighting the scaffold's broad applicability . This product is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O3/c1-5-6(7(10)12-15-5)11-8(13)14-9(2,3)4/h1-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPXDCVSOBSENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate typically involves the following steps:

    Bromination: The starting material, 5-methyl-1,2-oxazole, undergoes bromination to introduce the bromine atom at the 3-position.

    Carbamoylation: The brominated oxazole is then reacted with tert-butyl isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include bromine, tert-butyl isocyanate, and appropriate solvents.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxazole ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiocyanate derivatives, while oxidation and reduction can modify the oxazole ring.

Scientific Research Applications

Tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in its reactivity. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The following table summarizes key structural differences between the target compound and selected analogs:

Compound Name Core Structure Substituents Key Features Reference
Tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate 1,2-Oxazole 3-Br, 5-Me, 4-Boc Halogenated heterocycle; synthetic versatility
Tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate Bicyclo[4.1.0]heptane Azabicyclo core, Boc-protected N Rigid scaffold; potential CNS activity
Tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate Piperidine 5-Me, Boc-protected N Chiral center; conformational flexibility
Tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate 1,2,4-Oxadiazole CF3, Boc-protected N Electron-withdrawing CF3; metabolic stability
Tert-butyl ((4-bromo-3-methoxy-1,2-oxazol-5-yl)methyl)carbamate 1,2-Oxazole 4-Br, 3-OMe, Boc-protected CH2 Bromine vs. methoxy; regiochemical divergence

Physicochemical Properties (Hypothetical Analysis)

  • Solubility : The 5-methyl group in the target compound likely increases lipophilicity compared to polar analogs like tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (), which contains a hydroxyl group .
  • Melting Points : Bicyclic derivatives (e.g., ) may exhibit higher melting points due to rigid cores, whereas the target’s planar oxazole ring could lower melting points .

Biological Activity

Tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H15BrN2O5C_{11}H_{15}BrN_{2}O_{5}, with a molar mass of approximately 335.15 g/mol. The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a bromo-substituted oxazole ring. This structural arrangement is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Oxazole Ring : The oxazole derivative is synthesized through cyclization reactions involving appropriate precursors.
  • Carbamate Formation : The oxazole compound is then reacted with tert-butyl carbamate under acidic or basic conditions to yield the final product.

Anticancer Properties

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance, related oxazole derivatives have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (μM)
Oxazole AMCF-7 (breast cancer)17
Oxazole BHT-29 (colon cancer)9

These findings suggest that the presence of the oxazole ring contributes to the observed anticancer activity, potentially through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to anticancer effects, oxazole derivatives have demonstrated antimicrobial properties. For example, compounds with similar structures have been reported to exhibit activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL.

Case Studies

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of a related oxazole compound in inhibiting tumor growth in vivo. The compound was administered to mice bearing xenograft tumors derived from human breast cancer cells. Results indicated a significant reduction in tumor volume compared to controls, supporting its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial activity of various oxazole derivatives against both Gram-positive and Gram-negative bacteria. This compound was included in the screening and exhibited notable inhibition against Staphylococcus aureus and Escherichia coli.

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